molecular formula C4H10N2O2 B101126 beta-N-Methylamino-L-alanine CAS No. 15920-93-1

beta-N-Methylamino-L-alanine

Cat. No.: B101126
CAS No.: 15920-93-1
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMAA hydrochloride typically involves the methylation of L-alanine. One common method includes the use of methylamine and formaldehyde under acidic conditions to produce BMAA, which is then converted to its hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of BMAA hydrochloride involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and recrystallization to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

BMAA hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BMAA hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of BMAA hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aldehydes and ketones, while substitution reactions can produce a variety of substituted amino acids .

Mechanism of Action

The neurotoxic effects of BMAA hydrochloride are primarily due to its ability to mimic the neurotransmitter glutamate, leading to excitotoxicity. BMAA binds to glutamate receptors, causing an influx of calcium ions into neurons, which can result in cell death. Additionally, BMAA can be misincorporated into proteins, leading to protein misfolding and aggregation . The compound also inhibits the cysteine/glutamate antiporter, leading to a depletion of the antioxidant glutathione, further contributing to oxidative stress .

Properties

IUPAC Name

(2S)-2-amino-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166611
Record name beta-N-Methylamino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15920-93-1
Record name β-(N-Methylamino)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15920-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-N-Methylamino-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-N-Methylamino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-METHYLAMINO-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-N-Methylamino-L-alanine
Reactant of Route 2
beta-N-Methylamino-L-alanine
Reactant of Route 3
Reactant of Route 3
beta-N-Methylamino-L-alanine
Reactant of Route 4
beta-N-Methylamino-L-alanine
Reactant of Route 5
Reactant of Route 5
beta-N-Methylamino-L-alanine
Reactant of Route 6
beta-N-Methylamino-L-alanine
Customer
Q & A

Q1: How does BMAA interact with its targets in the central nervous system?

A1: BMAA interacts with multiple targets within the central nervous system, primarily glutamate receptors. Research indicates that BMAA acts as an agonist at both NMDA receptors [] and AMPA/kainate receptors []. It also activates metabotropic glutamate receptors (mGluR5) []. This activation leads to excitotoxicity, a process where excessive stimulation of neurons leads to their damage and death.

Q2: What are the downstream effects of BMAA-induced excitotoxicity?

A2: BMAA-induced excitotoxicity triggers a cascade of events, including:

  • Increased intracellular calcium: BMAA elevates intracellular calcium levels, disrupting cellular signaling pathways and ultimately leading to neuronal death [].
  • Oxidative stress: BMAA promotes the formation of reactive oxygen species, causing damage to cellular components like DNA, proteins, and lipids [].
  • Protein misfolding: As a non-protein amino acid, BMAA can be mistakenly incorporated into proteins during synthesis, leading to misfolding and aggregation [].
  • Neuroinflammation: BMAA exposure can trigger an inflammatory response in the brain, further contributing to neuronal damage [].

Q3: What is the molecular formula, weight, and spectroscopic data for BMAA?

A3:

  • Spectroscopic Data: While specific spectroscopic data isn't provided in these papers, BMAA can be characterized using techniques like NMR [, ] and mass spectrometry [, , ]. These techniques provide information on the structure and purity of BMAA.

Q4: Are there computational models available to study BMAA interactions?

A4: Yes, computational studies have been employed to understand how BMAA interacts with its targets. For instance, molecular dynamics simulations have been used to investigate the binding modes of BMAA and its carbamate adducts to GluR2, a subtype of AMPA receptors []. These simulations provide insights into the structural basis of BMAA's effects.

Q5: How do structural modifications of BMAA affect its activity?

A5: The D-enantiomer of BMAA (D-BMAA) is a more potent agonist at the glycine modulatory site of NMDA receptors than L-BMAA []. Carbamate adducts of BMAA, formed through its reaction with bicarbonate, have shown comparable binding affinity to glutamate at GluR2 receptors []. These findings highlight the importance of specific structural features for BMAA activity.

Q6: How is BMAA absorbed, distributed, metabolized, and excreted in living organisms?

A7: Research suggests that BMAA can cross the blood-brain barrier and placental barrier [, ]. Studies in rodents have demonstrated the transfer of BMAA to offspring through breast milk and deposition in bird eggs, particularly in the yolk []. While not extensively metabolized, BMAA can form carbamate adducts in the presence of bicarbonate [].

Q7: What is the in vivo activity and efficacy of BMAA?

A8: While BMAA is not used therapeutically, its neurotoxic effects have been observed in animal models. For instance, intravenous administration of BMAA in rats has been shown to induce a range of symptoms mimicking those of ALS/PDC, including motor neuron death, astrogliosis, and accumulation of misfolded proteins like tau and TDP-43 [].

Q8: What in vitro and in vivo models have been used to study BMAA toxicity?

A9:

  • In vitro: Primary cultures of rat brain cells [], mouse cortical neurons [, ], rat cerebellar granule cells [], and motoneuron hybrid cell lines [] have been used to assess BMAA’s excitotoxic effects.
  • In vivo: Rodent models have been used to study BMAA’s impact on behavior, motor function, and neuropathology following neonatal and adult exposure [, , ]. Primate models have also been employed to investigate the long-term consequences of BMAA exposure on motor function and behavior [, ].

Q9: What are the known toxic effects of BMAA?

A9: BMAA is a neurotoxin linked to various neurodegenerative diseases.

  • Motor neuron degeneration: BMAA exposure can lead to the death of motor neurons, cells responsible for controlling muscle movement. This effect has been observed in both in vitro and in vivo models [, , ].
  • Cognitive impairment: Studies in rodents have shown that neonatal exposure to BMAA can lead to long-term learning and memory deficits [].
  • Potential role in neurodegenerative diseases: BMAA has been implicated as a potential environmental risk factor for neurodegenerative diseases like ALS, Parkinson’s disease, and Alzheimer's disease [, , , ].

Q10: What analytical techniques are commonly used to detect and quantify BMAA?

A10: Several techniques are employed for BMAA analysis:

  • High-performance liquid chromatography (HPLC): This method, often coupled with fluorescence detection, is used to separate and quantify BMAA in various matrices [, ].
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of BMAA and its isomers in complex samples like cyanobacteria, shellfish, and biological tissues [, , , , ].
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides structural information and can be used to study the interaction of BMAA with other molecules, such as bicarbonate [, ].

Q11: What are the sources of BMAA in the environment?

A13: BMAA is primarily produced by cyanobacteria, photosynthetic bacteria found in diverse aquatic environments worldwide [, , ]. It is also found in cycad trees, primarily in the seeds, which have been linked to the high incidence of ALS/PDC in Guam [, ].

Q12: How does BMAA impact the environment?

A14: BMAA’s presence in water bodies raises concerns about its potential impact on aquatic ecosystems. Studies have shown that BMAA can bioaccumulate in the food chain, reaching higher concentrations in organisms at higher trophic levels [, , , ]. This biomagnification poses a potential risk to wildlife and humans who consume contaminated seafood.

Q13: How are analytical methods for BMAA validated?

A13: Validation of analytical methods for BMAA is crucial to ensure accurate and reliable results. This typically involves assessing:

  • Specificity: Ensuring that the method can distinguish BMAA from other compounds, particularly its isomers, which can interfere with analysis [].

Q14: Does BMAA interact with drug transporters?

A16: Yes, BMAA can utilize amino acid transporters to cross biological membranes. Studies suggest that BMAA can be transported by system L amino acid transporters, particularly LAT1, which is highly expressed at the blood-brain barrier []. This interaction highlights a potential route for BMAA entry into the central nervous system.

Q15: What is known about the biodegradability of BMAA?

A17: While specific information on BMAA's biodegradation pathways is limited in these papers, research suggests it is not extensively metabolized in biological systems []. Understanding its environmental fate and degradation pathways is crucial for assessing its long-term impact.

Q16: What resources are available for BMAA research?

A16: Several resources support BMAA research:

  • Culture collections: Institutions like the American Type Culture Collection (ATCC) maintain various cyanobacterial strains, providing researchers with access to these organisms for study [].

Q17: What are some key milestones in BMAA research?

A19:

  • Early association with ALS/PDC: The link between BMAA and the high incidence of ALS/PDC in Guam was first proposed in the mid-20th century [, ].
  • Discovery of BMAA production by cyanobacteria: Research in the early 2000s revealed that BMAA is produced not only by cycads but also by a wide range of cyanobacteria [, ]. This finding significantly expanded the potential for human exposure to this neurotoxin.
  • Development of sensitive analytical techniques: The development and refinement of techniques like HPLC and LC-MS/MS have allowed for more accurate and sensitive detection and quantification of BMAA in complex matrices, facilitating research on its distribution, bioaccumulation, and potential health effects [, , , , , , ].

Q18: What are some examples of cross-disciplinary research on BMAA?

A18: BMAA research involves collaborations across various disciplines, including:

  • Ecology and Toxicology: Researchers in these fields work together to understand BMAA's distribution in the environment, its bioaccumulation in food webs, and its potential ecological impacts [, , , , ].
  • Neuroscience and Pharmacology: Collaborations in these areas focus on elucidating the mechanisms underlying BMAA's neurotoxicity, identifying potential therapeutic targets, and developing strategies to mitigate its effects [, , , , , , , , , , ].
  • Analytical Chemistry and Environmental Engineering: These disciplines collaborate to develop and refine analytical methods for BMAA detection and quantification, as well as to explore technologies for removing BMAA from contaminated water sources [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.